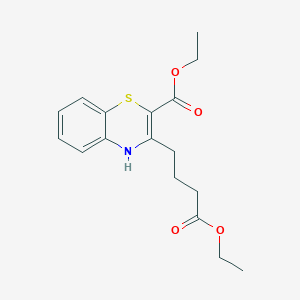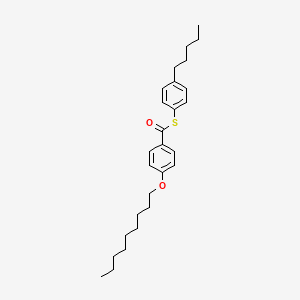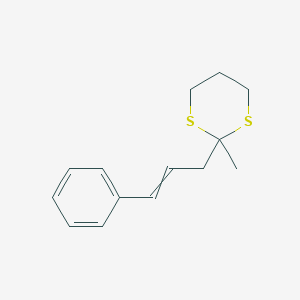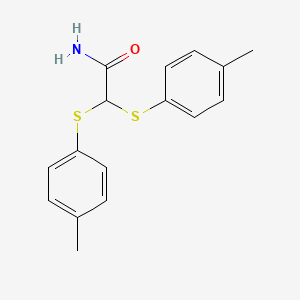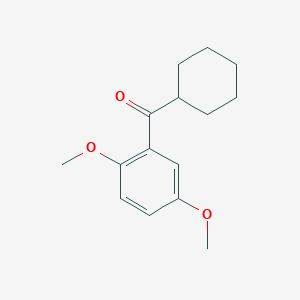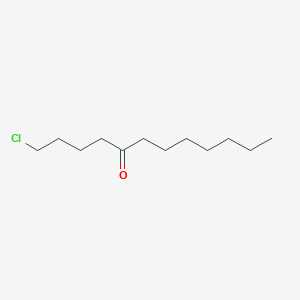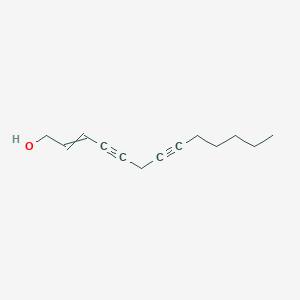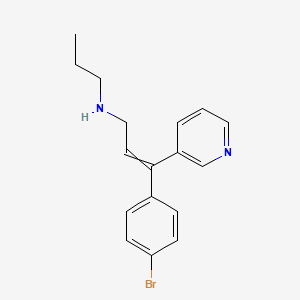![molecular formula C11H20O4S B14459573 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate CAS No. 66319-06-0](/img/structure/B14459573.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is an organic compound with the molecular formula C11H20O4S It is a derivative of butanoic acid and contains both ester and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The thioether group can interact with thiol-containing enzymes and proteins, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but lacks the ethyl ester and thioether groups.
Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate: Similar but with a different carbon backbone.
Uniqueness
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66319-06-0 |
|---|---|
Fórmula molecular |
C11H20O4S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-15-11(13)10(8(2)3)16-7-6-9(12)14-4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
YKRYBBGVQUFKAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
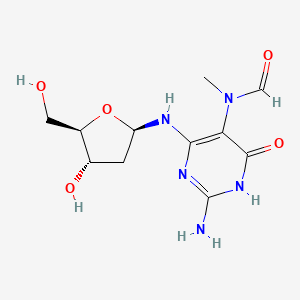
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
